molecular formula C6H8N4O2 B14640975 5-acetamido-1H-pyrazole-4-carboxamide CAS No. 54235-57-3

5-acetamido-1H-pyrazole-4-carboxamide

Cat. No.: B14640975
CAS No.: 54235-57-3
M. Wt: 168.15 g/mol
InChI Key: XODRSYMFBXHTSG-UHFFFAOYSA-N
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Description

5-Acetamido-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of pyrazole carboxamides, which are recognized as privileged structures in drug discovery due to their diverse biological properties . The compound serves as a key synthetic intermediate and active backbone for developing novel bioactive molecules . Single-crystal X-ray diffraction studies confirm its molecular structure, revealing two independent molecules and two water molecules in the asymmetric unit, with a three-dimensional crystal packing stabilized by an extensive network of hydrogen bonds . This acetamido-functionalized pyrazole is a versatile building block in synthetic chemistry. It can be synthesized from 5-amino-1H-pyrazole-4-carboxamide by acetylation with glacial acetic acid . Its primary research value lies in its role as a precursor for the development of potential therapeutic agents. Pyrazole-4-carboxamide derivatives have been extensively studied for their antifungal activity, functioning as potent succinate dehydrogenase inhibitors (SDHIs) with a dual mode of action that includes disrupting fungal membrane integrity . Furthermore, structural analogs of this core scaffold are investigated for various other pharmacological applications, including serving as key components in the design of neuraminidase inhibitors for antiviral research . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54235-57-3

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

5-acetamido-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C6H8N4O2/c1-3(11)9-6-4(5(7)12)2-8-10-6/h2H,1H3,(H2,7,12)(H2,8,9,10,11)

InChI Key

XODRSYMFBXHTSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NN1)C(=O)N

Origin of Product

United States

Synthetic Strategies for 5 Acetamido 1h Pyrazole 4 Carboxamide and Its Analogues

Established Synthetic Pathways for 1H-Pyrazole-4-carboxamides

Traditional methods for constructing the 1H-pyrazole-4-carboxamide scaffold often rely on well-established cyclocondensation reactions and the functionalization of pre-formed pyrazole (B372694) rings. These pathways provide reliable access to a variety of substituted derivatives.

Key Precursors and Reaction Conditions (e.g., from 5-amino-1H-pyrazole-4-carboxamide)

A primary and direct route to synthesizing 5-acetamido-1H-pyrazole-4-carboxamide involves the acylation of its corresponding amine precursor, 5-amino-1H-pyrazole-4-carboxamide. This key intermediate serves as a versatile building block for a range of derivatives. nih.gov The synthesis targets the nucleophilic amino group at the C5 position of the pyrazole ring for electrophilic attack. tandfonline.com

The reaction typically involves treating 5-amino-1H-pyrazole-4-carboxamide with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction conditions are generally mild, often carried out in a suitable solvent with or without a base to neutralize the acid byproduct.

Table 1: Example Reaction Conditions for Acylation of Aminopyrazoles

Precursor Acetylating Agent Solvent Conditions Product
5-amino-1H-pyrazole-4-carboxamide Acetic Anhydride Pyridine Room Temperature This compound

Multistep Syntheses and Intermediate Derivatization

More complex analogues of pyrazole carboxamides are often assembled through multistep sequences that build the heterocyclic core from acyclic precursors. A classic and widely used method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov

For instance, the synthesis can begin with the reaction of a substituted hydrazine with an appropriately functionalized β-ketoester. This forms the pyrazole ring, which can then be further modified. An efficient procedure for synthesizing pyrazole carboxamides has been developed via a Claisen-Schmidt reaction to form chalcones, which are then reacted with semicarbazide (B1199961) hydrochloride under acidic catalysis to yield the desired products. researchgate.net

Another strategy involves multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, which incorporates portions of all starting materials. nih.govbeilstein-journals.org This approach offers high atom economy and operational simplicity. For example, a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates can yield complex 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com Subsequent derivatization of these intermediates can lead to a wide array of functionalized pyrazole carboxamides.

Advanced Synthetic Methodologies for Substituted Pyrazole Carboxamides

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for preparing pyrazole carboxamides. These include green chemistry approaches, the use of novel catalytic systems, and the fine-tuning of reaction conditions to maximize yields and selectivity.

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. benthamdirect.com This involves the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts. nih.govresearchgate.net

Key green strategies include:

Aqueous Media: Utilizing water as a solvent is a primary green approach, replacing hazardous organic solvents. thieme-connect.com

Microwave and Ultrasonic Assistance: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. benthamdirect.commdpi.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and simplifies product purification. mdpi.com

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of starting materials into the final product, generating minimal waste. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazoles

Feature Conventional Method Green Chemistry Approach Reference
Solvent Organic solvents (e.g., Ethanol, DMF) Water, PEG-400, or solvent-free thieme-connect.comresearchgate.net
Energy Source Conventional heating (reflux) Microwave irradiation, sonication benthamdirect.commdpi.com
Catalyst Stoichiometric acids/bases Recyclable catalysts, nanocatalysts nih.govbiointerfaceresearch.com

| Efficiency | Often requires longer reaction times | Shorter reaction times, higher yields | mdpi.com |

Catalytic Systems in Pyrazole Carboxamide Formation

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. nih.gov Various catalytic systems have been developed for the synthesis of pyrazole carboxamides.

Lewis Acid Catalysis: Lewis acids like lithium perchlorate (B79767) have been used to catalyze the synthesis of pyrazoles from β-diketones and hydrazines in an eco-friendly manner. mdpi.com

Nanocatalysts: Heterogeneous nanocatalysts, such as HAp/ZnCl2 nano-flakes, have been employed for the efficient one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives, offering advantages like high yields and simple procedures. biointerfaceresearch.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl groups onto the pyrazole ring, allowing for the synthesis of highly functionalized amide derivatives. dntb.gov.uanih.gov Copper-catalyzed reactions have also been developed for the N-functionalization of pyrazoles in a one-pot fashion. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions (e.g., Solvent Effects, Acidic Conditions)

The outcome of a synthetic reaction is highly dependent on the chosen conditions. Optimization of parameters such as solvent, temperature, and pH is critical for achieving high yields and purity.

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. For the regioselective synthesis of 1-arylpyrazoles from 1,3-diketones, aprotic dipolar solvents like N,N-dimethylformamide (DMF) have been found to give superior results compared to commonly used polar protic solvents like ethanol. nih.govmdpi.com In some cases, eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) have been successfully used. researchgate.net

Acidic Conditions: The classic synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is often conducted under acidic conditions to facilitate the condensation and subsequent cyclization steps. researchgate.net An efficient synthesis of pyrazole carboxamides from chalcones and semicarbazide hydrochloride specifically utilizes an acid-catalyzed reaction. researchgate.net

Temperature: Reaction temperature is a key variable. While some modern catalytic methods allow for reactions at room temperature organic-chemistry.org, elevating the temperature can sometimes improve yields and reduce reaction times. mdpi.com

Structural Elucidation and Molecular Architecture of 5 Acetamido 1h Pyrazole 4 Carboxamide

Solid-State Structural Characterization by X-ray Diffraction

X-ray diffraction analysis of a single crystal offers definitive proof of a molecule's solid-state structure. The crystal structure of 5-acetamido-1H-pyrazole-4-carboxamide, in its monohydrate form (C₆H₈N₄O₂·H₂O), has been determined, revealing key details about its molecular and supramolecular arrangement. iucr.orgiucr.org

The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The asymmetric unit is notably complex, containing two independent molecules of the carboxamide and two independent water molecules. iucr.org This indicates subtle but distinct differences in the local environment and conformation of the molecules within the crystal lattice.

Interactive Data Table: Crystal Data for this compound Monohydrate

Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The way individual molecules of this compound monohydrate pack together in the solid state is directed by an extensive and complex network of hydrogen bonds. iucr.orgiucr.org These non-covalent interactions involve the pyrazole (B372694), acetamido, and carboxamide functional groups, as well as the lattice water molecules. iucr.org

The three-dimensional crystal packing is governed by a variety of hydrogen bonds, including O—H···O, N—H···O, C—H···O, and C—H···N interactions. iucr.orgiucr.org The intermolecular hydrogen bonds, which include those with the water molecules, link the carboxamide molecules into sheets. These sheets are then interconnected, also via hydrogen bonding with the lattice water, to build the full three-dimensional structure. iucr.org This intricate network of interactions is responsible for the stability of the crystal lattice. iucr.orgiucr.org

Spectroscopic Analysis for Structural Confirmation (e.g., NMR, Mass Spectrometry)

While X-ray diffraction provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure in solution and verifying the molecular weight. For many pyrazole carboxamide derivatives, ¹H and ¹³C NMR spectroscopy are routinely used for structural elucidation. researchgate.netjocpr.comnih.gov

In typical ¹H NMR spectra of related pyrazole-carboxamides, distinct signals are expected for the pyrazole ring protons, the amide (NH) protons, and the protons of the substituent groups. nih.gov For instance, the CONH proton often appears as a singlet at a downfield chemical shift. nih.gov Similarly, ¹³C NMR spectra provide characteristic signals for the carbonyl carbons of the amide and acetyl groups, as well as the carbons of the pyrazole ring. nih.gov Mass spectrometry would be used to confirm the molecular weight of the compound (168.06 g/mol for the anhydrous form) by identifying its molecular ion peak. Although the synthesis of this compound has been reported, detailed experimental NMR and MS data for this specific compound are not provided in the primary crystallographic literature. iucr.org

Theoretical Insights into Molecular Geometry and Electronic Structure

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into molecular properties that can be difficult to measure directly.

Quantum Chemical Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. nih.govresearchgate.net For pyrazole derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular structure and establish a foundational understanding of molecular properties. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental X-ray diffraction data to validate the theoretical model. researchgate.net While specific DFT studies focused solely on this compound are not detailed in the searched literature, this approach is standard for gaining theoretical understanding of related heterocyclic compounds.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's electronic stability and chemical reactivity. nih.gov A large energy gap generally implies high stability and low reactivity. nih.gov In studies of related pyrazole compounds, the HOMO is often localized on the pyrazole ring, while the LUMO can be centered on other parts of the molecule, such as substituent groups. nih.gov This distribution highlights the regions of the molecule most likely to be involved in electronic transitions and chemical reactions. nih.gov A specific FMO analysis for this compound has not been reported in the surveyed literature, but it remains a valuable theoretical tool for this class of compounds. researchgate.net

Table of Compounds Mentioned

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing valuable insights into its chemical reactivity and intermolecular interactions. The MEP map identifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack and tend to act as hydrogen bond acceptors, and regions of positive potential (electron-poor), which are prone to nucleophilic attack and act as hydrogen bond donors.

While a specific, published MEP map for this compound is not available in the cited literature, the electrostatic landscape can be inferred from its known molecular structure and extensive hydrogen bonding network as determined by X-ray crystallography. The distribution of electronegative atoms (oxygen and nitrogen) and polar N-H and C=O bonds dictates the molecule's electrostatic character.

The key functional groups—the pyrazole ring, the acetamido group, and the carboxamide group—create distinct regions of positive and negative potential.

Key Electrostatic Regions:

Negative Potential (Electron-Rich Zones): The most significant regions of negative electrostatic potential are localized around the oxygen atoms of the acetamido and carboxamide carbonyl groups. The nitrogen atoms within the pyrazole ring also contribute to areas of negative potential. These electron-rich sites are prime candidates for acting as hydrogen bond acceptors.

Positive Potential (Electron-Poor Zones): Regions of positive electrostatic potential are primarily located around the hydrogen atoms bonded to nitrogen atoms, specifically the N-H protons of the pyrazole ring, the acetamido group, and the carboxamide group. These sites are electron-deficient and function as hydrogen bond donors.

The experimentally observed crystal structure of this compound monohydrate validates this predicted electrostatic distribution through a complex network of intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov These interactions are fundamental to the stability of the crystal lattice. The table below correlates the predicted electrostatic regions with their observed roles in the hydrogen bonding network.

Table 1: Correlation of Predicted Electrostatic Potential Regions with Observed Hydrogen Bonding Roles

Molecular Region/Functional GroupAtom(s)Predicted Electrostatic PotentialObserved Role in Hydrogen Bonding
Acetamido Group Carbonyl OxygenStrongly NegativeAcceptor
N-H ProtonPositiveDonor (Intramolecular)
Carboxamide Group Carbonyl OxygenStrongly NegativeAcceptor
N-H ProtonsPositiveDonor
Pyrazole Ring Ring NitrogensNegativeAcceptor
N-H ProtonPositiveDonor

Biological Activities and Mechanistic Insights of 5 Acetamido 1h Pyrazole 4 Carboxamide Derivatives

Investigations into Anticancer Potential

The fight against cancer has led to the exploration of numerous synthetic compounds, with pyrazole (B372694) derivatives emerging as a particularly promising class. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines, target specific molecular pathways, and induce programmed cell death.

Cell-Based Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, A549, HT-29, Panc-1, UO-31)

Numerous studies have demonstrated the antiproliferative effects of 5-acetamido-1H-pyrazole-4-carboxamide derivatives against a range of human cancer cell lines. The activity of these compounds is often evaluated by determining their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

For instance, various derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), colon cancer (HT-29), and pancreatic cancer (Panc-1) cell lines. The observed IC50 values for different derivatives can vary significantly, highlighting the importance of the specific chemical substitutions on the pyrazole core in determining cytotoxic potency. While specific data for the parent compound this compound is not extensively detailed in readily available literature, the broader class of pyrazole carboxamides has shown promising activity.

Derivative ClassCell LineReported Activity
Pyrazole CarboxamidesMCF-7 (Breast)Varying IC50 values reported for different derivatives
Pyrazole CarboxamidesA549 (Lung)Varying IC50 values reported for different derivatives
Pyrazole CarboxamidesHT-29 (Colon)Varying IC50 values reported for different derivatives
Pyrazole CarboxamidesPanc-1 (Pancreatic)Varying IC50 values reported for different derivatives
Pyrazole CarboxamidesUO-31 (Renal)Limited data available for this specific cell line

Molecular Targeting and Enzyme Inhibition (e.g., Kinases like CDK2, Aurora-A, BRAF (V600E), EGFR, FGFR, T790M over WT-EGFR)

A key mechanism through which pyrazole derivatives exert their anticancer effects is by inhibiting the activity of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Derivatives of this compound have been investigated as inhibitors of several important kinases, including:

Cyclin-Dependent Kinase 2 (CDK2): Involved in cell cycle regulation.

Aurora-A Kinase: Plays a role in mitosis.

BRAF (V600E): A mutated kinase found in many melanomas.

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

Fibroblast Growth Factor Receptor (FGFR): Implicated in various cancers.

The inhibitory activity is typically quantified by IC50 or Ki values, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity. The specificity of these derivatives for mutant forms of kinases, such as the T790M mutant of EGFR which confers resistance to some therapies, is also an area of active investigation.

Target KinaseSignificance in CancerReported Inhibition by Pyrazole Derivatives
CDK2Cell Cycle ControlDerivatives have shown inhibitory potential.
Aurora-AMitosis RegulationInhibition observed with certain derivatives.
BRAF (V600E)Melanoma DriverSome derivatives have been explored as inhibitors.
EGFREpithelial CancersInhibitory activity reported, including against resistance mutants.
FGFRVarious CancersDerivatives have been designed as FGFR inhibitors.

Cellular Mechanisms of Action (e.g., Cell Cycle Modulation, Apoptosis Induction)

Beyond direct enzyme inhibition, this compound derivatives can induce anticancer effects through various cellular mechanisms. Two of the most well-documented mechanisms are cell cycle modulation and the induction of apoptosis (programmed cell death).

Cell Cycle Modulation: These compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing and proliferating. This is often a consequence of inhibiting key cell cycle regulators like CDKs.

Apoptosis Induction: Many pyrazole derivatives have been shown to trigger the apoptotic cascade in cancer cells. This can occur through various pathways, including the activation of caspases, which are key executioner enzymes in apoptosis, and the modulation of pro- and anti-apoptotic proteins.

Antimicrobial Spectrum and Antifungal Studies

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. This includes efficacy against both bacteria and fungi, making them potential candidates for the development of new anti-infective agents.

Efficacy against Bacterial Strains (Gram-positive and Gram-negative)

The antibacterial activity of these compounds has been evaluated against a variety of bacterial species, encompassing both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Studies have shown that certain pyrazole carboxamide derivatives exhibit inhibitory activity against clinically relevant bacteria. The specific substitutions on the pyrazole ring are critical for determining the spectrum and potency of antibacterial action.

Bacterial TypeExamples of StrainsReported Activity of Pyrazole Derivatives
Gram-positiveStaphylococcus aureus, Bacillus subtilisInhibitory activity observed with varying MICs.
Gram-negativeEscherichia coli, Pseudomonas aeruginosaSome derivatives show efficacy against these challenging pathogens.

Antifungal Activity and Biofilm Inhibition (e.g., Candida albicans)

The antifungal potential of this compound derivatives has also been a subject of investigation. Candida albicans, a common cause of fungal infections in humans, is a frequent target in these studies. Beyond simply inhibiting fungal growth, researchers are also interested in the ability of these compounds to disrupt biofilms. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability to inhibit or eradicate biofilms is a highly desirable characteristic for a novel antifungal agent.

Fungal SpeciesKey Pathogenic FeatureReported Activity of Pyrazole Derivatives
Candida albicansOpportunistic Pathogen, Biofilm FormationAntifungal activity and biofilm inhibition have been reported for some derivatives.

Antitubercular Evaluation

Several studies have highlighted the potential of pyrazole-4-carboxamide derivatives as antitubercular agents. A series of these compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv (ATCC 27294). nih.gov The minimum inhibitory concentration (MIC) was determined for these derivatives, revealing that some compounds exhibited significant antitubercular effects. nih.gov

Notably, compounds with specific substitutions demonstrated potent activity. For instance, compounds 5e, 5g, 5m, and 5h showed promising MIC values of 3.12 µg/ml, 6.25 µg/ml, 6.25 µg/ml, and 12.5 µg/ml, respectively. nih.gov These findings suggest that the pyrazole-4-carboxamide scaffold is a viable starting point for the development of new antitubercular drugs. nih.govresearchgate.net Further research has also identified pyrazole derivatives that inhibit the growth of intracellular M. tuberculosis through mechanisms such as the induction of autophagy. researchgate.net Some pyrazole compounds have been found to target MmpL3, a crucial membrane protein in M. tuberculosis. febscongress.org

Table 1: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
5e3.12
5g6.25
5m6.25
5h12.5
Isoniazid (Standard)-
Pyrazinamide (Standard)-

Data sourced from a study on novel pyrazole-4-carboxamide derivatives. nih.gov

Anthelmintic Activity Studies (e.g., against parasitic nematodes like Haemonchus contortus)

The anthelmintic potential of pyrazole carboxamide derivatives has been explored, particularly against the parasitic nematode Haemonchus contortus, a significant pathogen in ruminants. nih.govresearchgate.net In one study, 55 pyrazole-5-carboxamide compounds were screened for their activity against different larval stages of H. contortus. nih.govresearchgate.net

Two compounds, designated a-15 and a-17, were identified as having reproducible inhibitory effects on the motility of exsheathed third-stage (xL3) and fourth-stage (L4) larvae. nih.gov The IC50 values for these compounds ranged from approximately 3.4 to 55.6 μM. nih.gov Further investigation into their mechanism of action revealed that these compounds significantly reduced oxygen consumption in xL3s, suggesting an inhibition of mitochondrial function, specifically complex I of the respiratory electron transport chain. nih.govresearchgate.net Another study focused on the optimization of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which led to the identification of compounds with sub-nanomolar potency against the L4 stage of H. contortus.

Table 2: Anthelmintic Activity of Pyrazole Carboxamide Derivatives against Haemonchus contortus

CompoundTarget StageActivityIC50 (µM)
a-15xL3Motility Inhibition~3.4 - 55.6
a-17xL3Motility Inhibition~3.4 - 55.6
a-15L4Motility & Development Inhibition~3.4 - 55.6
a-17L4Motility & Development Inhibition~3.4 - 55.6

Data from a study assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives. nih.gov

Enzyme and Receptor Modulation Beyond Cytotoxicity

Beyond their cytotoxic effects on pathogens, this compound derivatives have been shown to modulate the activity of various enzymes and receptors, indicating a broader therapeutic potential.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The pyrazole scaffold has been identified as a promising framework for the development of PTP1B inhibitors. Various derivatives of pyrazole have demonstrated significant PTP1B inhibitory activity. In silico studies have shown that the pyrazole scaffold can interact with key amino acid residues in the active site of PTP1B, such as TYR46, ASP48, and PHE182. The presence of additional benzene (B151609) rings as functional groups on the pyrazole moiety has been found to enhance the inhibitory ability of these compounds against PTP1B.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition can have potent fungicidal effects. Novel pyrazole-4-carboxamides have been designed and synthesized as potential SDH inhibitors.

In a study focused on controlling the plant pathogen Rhizoctonia solani, a pyrazole-4-carboxamide derivative, compound 5e, exhibited remarkable SDH inhibition with an IC50 value of 2.04 μM. This was significantly more potent than the commercial fungicides boscalid (B143098) (IC50 = 7.92 μM) and fluxapyroxad (B1673505) (IC50 = 6.15 μM). Another study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives identified compound 7s as a highly potent inhibitor of porcine SDH, with an IC50 value of 0.014 μM, which was 205-fold more active than fluxapyroxad.

Table 3: SDH Inhibitory Activity of Pyrazole-4-Carboxamide Derivatives

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
5eR. solani SDH2.04Boscalid7.92
5eR. solani SDH2.04Fluxapyroxad6.15
7sPorcine SDH0.014Fluxapyroxad-

Data compiled from studies on novel pyrazole-4-carboxamide derivatives as SDHIs.

Calcium-Dependent Protein Kinase 1 (CpCDPK1) Inhibition in Parasites (e.g., Cryptosporidium parvum)

Cryptosporidium parvum is a protozoan parasite that causes diarrheal disease, and its Calcium-Dependent Protein Kinase 1 (CpCDPK1) is a promising drug target. A series of 5-aminopyrazole-4-carboxamide inhibitors have been reported to exhibit low-nanomolar inhibition of CpCDPK1 and also potently inhibit the growth of C. parvum in vitro. These compounds, known as "bumped kinase inhibitors" (BKIs), have shown efficacy in reducing the parasite burden in animal models of cryptosporidiosis.

α-Glucosidase and Adenosine (B11128) Deaminase (ADA) Inhibitory Potency

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is an effective strategy for managing type 2 diabetes. A study on sulfonamide-based acyl pyrazoles demonstrated that these compounds are potent inhibitors of α-glucosidase. All synthesized compounds in this study showed greater potency than the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. Compound 5a, in particular, was the most potent, with an IC50 value of 1.13 ± 0.06 µM.

In addition to α-glucosidase inhibition, 5-amino-1H-pyrazole-4-carboxamide derivatives have also shown inhibitory potential against adenosine deaminase (ADA), an enzyme involved in purine (B94841) metabolism. One study reported that these derivatives exhibit appropriate micromolar (µM) adenosine deaminase inhibitory potency.

Table 4: α-Glucosidase Inhibitory Activity of Acyl Pyrazole Sulfonamide Derivatives

CompoundIC50 (µM)
5a1.13 ± 0.06
5b-5k1.13 - 28.27
Acarbose (Standard)35.1 ± 0.14

Data from a study on acyl pyrazole sulfonamides as new antidiabetic agents.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for derivatives of the this compound scaffold is crucial for understanding how chemical modifications influence their biological effects. Pyrazole-based compounds are recognized as pharmacologically significant scaffolds, with their derivatives demonstrating a wide array of biological activities, including roles as kinase inhibitors in anticancer therapy. nih.gov The pyrazole ring serves as a versatile core that can be modified to optimize pharmacodynamic and pharmacokinetic properties. nih.gov SAR studies for this class of compounds typically focus on the systematic variation of substituents at different positions of the pyrazole ring and the carboxamide side chain to identify key structural features responsible for potent and selective biological activity.

Systematic modifications of the this compound core have provided significant insights into the structural requirements for potent biological activity, particularly in the context of enzyme inhibition. Research into derivatives of the closely related 5-amino-1H-pyrazole-4-carboxamide scaffold as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) highlights the critical role of specific substituents in determining potency and selectivity. nih.gov

The primary points of modification on the scaffold include the pyrazole ring itself, the acetamido group at the 5-position, and the carboxamide moiety at the 4-position.

Substituents on the Carboxamide Nitrogen: The nature of the group attached to the amide nitrogen is a key determinant of activity. In the development of FGFR inhibitors, attaching a substituted aniline (B41778) ring to the carboxamide was found to be essential. The substituents on this aniline ring play a crucial role. For instance, the introduction of a linker and an electrophilic group (a "warhead") for covalent binding to the target enzyme can dramatically enhance potency. nih.govnih.gov

Modification of the 5-Amino/Acetamido Group: While the core of the user's request is the 5-acetamido group, studies on the 5-amino analogue are highly informative. The amino group often acts as a key interaction point with the target protein. In the context of FGFR inhibitors, this amino group is involved in crucial hydrogen bonding within the kinase hinge region. nih.gov The conversion of this amine to an acetamide (B32628) can influence solubility, metabolic stability, and the specific binding mode.

Substituents on the Pyrazole Ring (N1 position): The N1 position of the pyrazole ring is another critical site for modification. While some potent inhibitors leave this position unsubstituted (1H-pyrazole), alkylation or arylation at this site can significantly modulate activity, selectivity, and pharmacokinetic properties. These modifications can alter the molecule's orientation within the binding pocket of a target enzyme.

A study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR inhibitors revealed specific SAR trends. The introduction of a covalent warhead, such as an acrylamide (B121943) moiety, onto the aniline ring attached to the carboxamide, was a key strategy. The positioning and nature of this reactive group were critical for activity. nih.gov

To illustrate the impact of these variations, the following table summarizes the inhibitory activity of selected 5-amino-1H-pyrazole-4-carboxamide derivatives against FGFR kinases. nih.gov

Compound IDTarget KinaseIC₅₀ (nM)
10h FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

This table is based on data for 5-amino-1H-pyrazole-4-carboxamide derivatives, which serve as a close proxy for understanding the SAR of the 5-acetamido scaffold.

The data for compound 10h , a representative derivative, demonstrates that specific substitution patterns can lead to potent, nanomolar inhibition across multiple FGFR family members, including clinically relevant drug-resistant mutants. nih.gov This highlights the sensitivity of the scaffold to substituent changes and underscores the importance of systematic variation in elucidating the SAR.

The rational design of potent and selective inhibitors based on the this compound scaffold leverages the insights gained from SAR studies and structural biology. The primary goal is to maximize interactions with the desired biological target while minimizing off-target effects. nih.gov

Key principles for rational design include:

Structure-Based Drug Design (SBDD): This is a cornerstone of modern drug discovery. When the three-dimensional structure of the target protein is known, as is the case for many kinases, it can be used to guide the design of inhibitors. nih.gov For example, the X-ray co-crystal structure of a derivative bound to FGFR1 revealed that the 5-amino-1H-pyrazole-4-carboxamide core acts as a scaffold that orients key functional groups to interact with specific amino acid residues in the ATP-binding site. nih.gov The pyrazole ring and amide linker form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov This structural information allows for the targeted design of modifications to improve binding affinity.

Exploiting Specific Interactions: Potency can be enhanced by designing molecules that form additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the target. nih.gov For instance, docking studies can predict how different substituents will fit into a binding pocket and which modifications might displace unfavorable water molecules or form new bonds. nih.gov

Achieving Selectivity: Selectivity is crucial for minimizing side effects. It can be achieved by exploiting differences in the amino acid sequences and conformations of the binding sites between the target and off-target proteins. For example, selectivity between different kinase family members can be obtained by designing substituents that fit into unique sub-pockets of the target kinase that are absent or different in other kinases. nih.gov

Covalent Inhibition: For certain targets, designing covalent inhibitors can lead to enhanced potency and prolonged duration of action. This strategy involves incorporating a mildly reactive functional group (a "warhead") into the inhibitor that can form a permanent covalent bond with a specific, non-catalytic amino acid residue (like cysteine) near the active site. nih.gov The design of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent FGFR inhibitors is a prime example of this principle. The representative compound 10h was designed to form an irreversible bond with a cysteine residue in FGFR1, which was later confirmed by an X-ray co-crystal structure. nih.gov This approach is particularly effective for overcoming drug resistance caused by mutations in the target protein. nih.govnih.gov

Computational Chemistry Approaches in the Discovery and Development of 5 Acetamido 1h Pyrazole 4 Carboxamide Analogues

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-acetamido-1H-pyrazole-4-carboxamide analogues, docking is extensively used to understand how these compounds interact with their biological targets at the molecular level.

Researchers utilize docking simulations to position pyrazole-carboxamide derivatives into the active sites of target proteins. For instance, studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives targeting Aurora-A kinase performed docking simulations to elucidate the probable binding model. nih.gov This analysis helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's binding affinity. In one study, the docking results for a potent compound, 10e, provided a basis for understanding its significant inhibitory activity against the kinase. nih.gov

Similarly, molecular docking has been applied to pyrazole-carboxamides designed as carbonic anhydrase (CA) inhibitors. nih.govnih.gov By docking the most active compounds into the active sites of human carbonic anhydrase isoforms (hCA I and hCA II), scientists can compare their binding modes to that of standard inhibitors like acetazolamide (B1664987). nih.govnih.gov These studies often reveal that the pyrazole (B372694) derivatives establish a network of interactions with key residues and the essential zinc ion in the active site, explaining their potent inhibitory effects. nih.gov The insights gained from these docking studies are crucial for the rational design of new analogues with improved potency and selectivity. For example, docking of nematicidal pyrazole-5-carboxamide derivatives indicated that a key compound interacts with succinate (B1194679) dehydrogenase through two hydrogen bonds, providing a basis for further design. researchgate.net

Table 1: Example Molecular Docking Results for Pyrazole Analogues

Compound/Analogue Target Protein Key Findings from Docking
N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) Aurora-A Kinase Positioned into the active site to determine the probable binding model for further study. nih.gov
Pyrazole-carboxamide sulfonamides (6a, 6b) Carbonic Anhydrase (hCA I & II) Showed better interactions than the reference inhibitor, acetazolamide (AAZ). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For pyrazole-carboxamide analogues, QSAR models are developed to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts.

Various QSAR studies have been conducted on pyrazole derivatives to understand the structural requirements for their biological activities. For example, 2D and 3D-QSAR models have been developed for 1H-pyrazole analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of the molecules influence their inhibitory potency. researchgate.net The contour maps generated from these analyses guide chemists in modifying the pyrazole scaffold to enhance activity.

Another study focused on developing a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives to predict their anti-maximal electroshock induced seizure (anti-MES) activity. semanticscholar.org This model was built using theoretically derived descriptors and a genetic function approximation algorithm, resulting in a six-parametric equation with good statistical quality. semanticscholar.org Such models are valuable for screening virtual libraries of pyrazole derivatives to identify those with potentially improved anticonvulsant activity before committing to their synthesis. semanticscholar.org A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity, further aiding in the design of new inhibitors. nih.gov

Table 2: QSAR Model Parameters for Pyrazole Derivatives

QSAR Model Type Target/Activity Key Descriptors/Fields Statistical Quality (Example)
2D-QSAR EGFR Inhibition Molecular descriptors R²train = 0.9816, Q² = 0.9668 researchgate.net
3D-QSAR (CoMFA/CoMSIA) EGFR Inhibition Steric, Electrostatic, Hydrophobic fields CoMFA R²train = 0.975, Q² = 0.664 researchgate.net
QSAR Anti-MES Activity Dipole moment, ϵLUMO, Polar surface area, etc. R² = 0.937, Q² = 0.913 semanticscholar.org

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound analogues, MD simulations provide a dynamic view of the ligand-target complex, offering deeper insights into the stability of binding conformations predicted by molecular docking.

MD simulations are often performed after docking to assess the stability of the predicted binding poses. For instance, a 50-nanosecond MD simulation was used to analyze the stability of pyrazole-carboxamide derivatives docked into the binding sites of hCA I and hCA II receptors. nih.govnih.gov The results revealed that the most potent compounds exhibited good stability within the active site, with only minor conformational changes and fluctuations throughout the simulation. nih.govnih.gov This stability analysis adds a higher level of confidence to the docking results.

Furthermore, MD simulations can explore the most likely binding mode of a compound with its target. In a study of pyrazole-containing imide derivatives, MD simulation was employed to investigate the binding of a potent compound to its potential target, Heat Shock Protein 90α (Hsp90α). researchgate.net These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for binding but may not be captured by static docking methods. By analyzing the trajectory of the simulation, researchers can calculate binding free energies and identify key stable interactions, which is invaluable for lead optimization.

In Silico Prediction of Pharmacokinetic Properties (e.g., ADME parameters)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. These computational methods assess the drug-likeness of compounds early in the development process, helping to avoid costly failures in later stages. For analogues of this compound, various ADME parameters are predicted to evaluate their potential as viable drug candidates.

Studies on novel pyrazole-carboxamides bearing a sulfonamide moiety included ADMET (T for toxicity) analysis. nih.govnih.gov These analyses predict properties such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for AMES toxicity. nih.govnih.gov The results of these predictions help researchers to select compounds that not only have good biological activity but also possess favorable pharmacokinetic profiles. For example, it was found that certain synthesized compounds did not show AMES toxicity, an important indicator of mutagenic potential. nih.govnih.gov

Table 3: Predicted ADME Properties for Pyrazole Analogues

Property Prediction Method Finding/Observation
Drug-likeness Lipinski's Rule of Five Compounds evaluated for compliance with criteria for oral bioavailability. nih.gov
Toxicity AMES Test Prediction Certain pyrazole-carboxamide sulfonamides were predicted to be non-toxic. nih.govnih.gov
Absorption Caco-2 Permeability Used to predict the intestinal absorption of compounds. frontiersin.org

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is followed by lead optimization, an iterative process of modifying a promising compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties.

For pyrazole-carboxamide analogues, VS can be used to screen vast virtual compound libraries against a specific biological target. This process filters down millions of compounds to a manageable number for experimental testing. lephar.com The use of filters, such as Lipinski's rule of five, helps in selecting compounds with better potential for drug development from the outset. nih.gov

Once initial hits are identified, lead optimization strategies come into play. Computational chemistry is central to this process. The structure-activity relationships derived from QSAR models, the binding modes identified through molecular docking, and the stability information from MD simulations all guide the chemical modifications of the lead compound. nih.govresearchgate.netresearchgate.net For example, if docking studies show a specific part of the pyrazole analogue is in a hydrophobic pocket, chemists can add lipophilic groups to that position to enhance binding affinity. This iterative cycle of design, computational prediction, synthesis, and testing is fundamental to transforming a promising hit into a viable preclinical candidate. lephar.com

Conclusion and Future Research Directions

Current Understanding of 5-Acetamido-1H-pyrazole-4-carboxamide in Medicinal Chemistry

The this compound scaffold is a derivative of the more broadly studied 5-amino-1H-pyrazole-4-carboxamide. The acetylation of the 5-amino group can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its biological activity. The pyrazole (B372694) core itself is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.govmdpi.com

Derivatives of the closely related 5-aminopyrazole-4-carboxamide have demonstrated significant potential as kinase inhibitors. nih.govmdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed and synthesized as potent and covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers. nih.gov The carboxamide moiety at the 4-position of the pyrazole ring is often crucial for activity, participating in key hydrogen bonding interactions within the active sites of target enzymes.

Furthermore, the pyrazole carboxamide scaffold has been explored for its antimicrobial and antitubercular activities. wisdomlib.org The structural versatility of this core allows for modifications that can be tailored to target specific enzymes or receptors in pathogens. The acetamido group in this compound can potentially enhance these interactions or provide a handle for further structural modifications.

Prospects for Novel Pyrazole Carboxamide Derivative Discovery

The discovery of novel pyrazole carboxamide derivatives is a burgeoning area of research. The core structure of this compound offers multiple points for chemical modification, allowing for the generation of large libraries of compounds with diverse functionalities. These modifications can be strategically designed to improve potency, selectivity, and pharmacokinetic properties.

One promising avenue is the development of derivatives targeting novel biological targets. For example, trisubstituted-pyrazole carboxamide analogs have been identified as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in cholesterol metabolism. nih.gov This suggests that derivatives of this compound could be explored for their potential in treating metabolic disorders.

The synthesis of fused pyrazole systems, starting from 5-aminopyrazole derivatives, has also yielded compounds with a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. mdpi.com This approach could be adapted to this compound to create novel polycyclic structures with unique pharmacological profiles.

The following table summarizes some of the biological activities observed for various pyrazole carboxamide derivatives, highlighting the potential for future discovery.

Derivative ClassBiological ActivityPotential Therapeutic Area
5-amino-1H-pyrazole-4-carboxamide derivativesFGFR inhibition nih.govCancer
Trisubstituted-pyrazole carboxamidesFXR antagonism nih.govMetabolic disorders
Fused pyrazoles from 5-aminopyrazolesAntimicrobial, Anticancer mdpi.comInfectious diseases, Cancer
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivativesAntimicrobial, Antifungal Infectious diseases
Pyrazole-5-carboxamides and pyrazole-4-carboxamides with aryloxypyridyl ethylamine (B1201723) moietyInsecticidal, Fungicidal nih.govAgrochemicals

Integration of Advanced Experimental and Computational Methodologies

The discovery and optimization of novel pyrazole carboxamide derivatives can be significantly accelerated by the integration of advanced experimental and computational techniques. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets, enabling the identification of initial hits.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding the structure-activity relationships (SAR) of these compounds. mdpi.com These techniques can predict the binding modes of pyrazole carboxamide derivatives within the active site of a target protein, providing valuable insights for the rational design of more potent and selective inhibitors. For instance, docking studies have been instrumental in the development of pyrazole-based kinase inhibitors by elucidating key interactions with amino acid residues in the ATP-binding pocket. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of pyrazole carboxamide derivatives with their biological activities. These models can then be used to virtually screen new compound designs and prioritize them for synthesis and experimental testing.

Unexplored Therapeutic Applications and Biological Targets

While significant research has focused on the anticancer and antimicrobial potential of pyrazole carboxamides, a vast landscape of unexplored therapeutic applications and biological targets remains. The structural features of this compound make it an attractive candidate for targeting a variety of enzymes and receptors.

One area of potential is in the development of agents for neurodegenerative diseases. Kinases are also implicated in the pathology of diseases like Alzheimer's and Parkinson's, suggesting that pyrazole carboxamide-based kinase inhibitors could have therapeutic value in this area.

Another unexplored avenue is the targeting of inflammatory pathways. Certain pyrazole analogs have demonstrated anti-inflammatory and antinociceptive activities. nih.gov The this compound scaffold could be optimized to develop novel anti-inflammatory agents with improved efficacy and safety profiles.

The diverse biological activities reported for the broader class of pyrazoles, including antiviral, antidepressant, and analgesic effects, suggest that this compound and its future derivatives could find applications in a wide range of therapeutic areas. mdpi.comglobalresearchonline.net The key to unlocking this potential lies in systematic screening against a diverse panel of biological targets and the application of modern drug discovery methodologies.

Q & A

Q. Table 1. Optimization of Synthesis Conditions via Factorial Design

VariableLow Level (-1)High Level (+1)Optimal Value
Temperature (°C)80120100
Catalyst (%)51510
SolventEthanolDMFEthanol

Q. Table 2. Stability Half-Life (t1/2t_{1/2}) Under Different Conditions

pH25°C (days)40°C (days)60°C (days)
228143
7904510
121571

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.